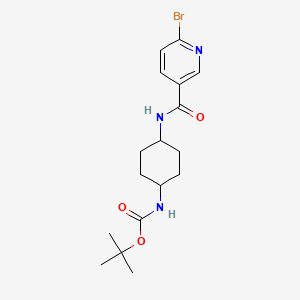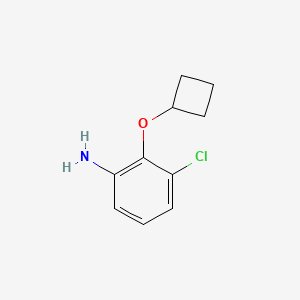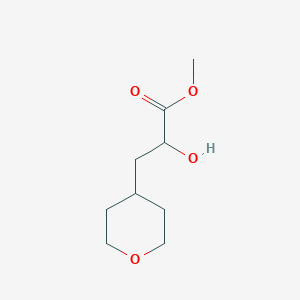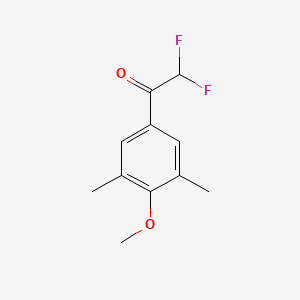
tert-Butyl ((1r,4r)-4-(6-bromonicotinamido)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate: is a synthetic organic compound with the molecular formula C17H24BrN3O3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 6-bromopyridine-3-amido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with appropriate substituents to introduce the desired amido group.
Introduction of the 6-bromopyridine moiety: This step involves the coupling of the cyclohexyl intermediate with 6-bromopyridine-3-carboxylic acid or its derivatives under suitable reaction conditions.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the amido group.
Oxidation: Cyclohexyl derivatives with additional functional groups.
Applications De Recherche Scientifique
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1r,4r)-4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate
- tert-butyl ((1r,4r)-4-((2-methylallyl)oxy)cyclohexyl)carbamate
Uniqueness
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate is unique due to the presence of the 6-bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl carbamate group and the cyclohexyl ring further enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H24BrN3O3 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(6-bromopyridine-3-carbonyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-13-7-5-12(6-8-13)20-15(22)11-4-9-14(18)19-10-11/h4,9-10,12-13H,5-8H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
HJSSYXOYFJYUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)






![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)

